molecular formula C3H10N2O2S B180247 N-propylsulfamide CAS No. 147962-41-2

N-propylsulfamide

Cat. No. B180247
M. Wt: 138.19 g/mol
InChI Key: FEYGBGVBTKYFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of N-Propylsulfamide consists of 3 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 138.19 .


Physical And Chemical Properties Analysis

N-Propylsulfamide has a density of 1.2±0.1 g/cm3, a boiling point of 249.0±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.6±3.0 kJ/mol and a flash point of 104.4±22.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

1. Synthesis of Macitentan

  • Summary of Application: N-propylsulfamide is used in the synthesis of Macitentan, an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH) .
  • Methods of Application: The synthesis involves the reaction of N-propylsulfamide with potassium tert-butoxide (KOtBu) in the presence of methanol to provide a potassium salt, which is then condensed with 5-(4-bromophenyl)-4,6-dichloropyrimidine in dimethyl sulfoxide (DMSO) .
  • Results or Outcomes: The synthesis of Macitentan using this method has an overall yield of around 62% .

2. PPARα Agonist

  • Summary of Application: N-octadecyl-N′-propylsulfamide (CC7), a compound structurally related to N-propylsulfamide, is a selective PPARα agonist .
  • Methods of Application: The studies include molecular docking analyses, molecular biology studies with PPARα, and pharmacological studies on feeding behavior .
  • Results or Outcomes: Both CC7 and OEA induced the mRNA expression of CPT1a in HpeG2 cells through PPARα . In vivo studies in rats showed that OEA and CC7 had anorectic and antiobesity activity and induced both lipopenia and decreases in hepatic fat content .

Safety And Hazards

The safety data sheet for N-Propylsulfamide indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(sulfamoylamino)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYGBGVBTKYFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propylsulfamide

CAS RN

147962-41-2
Record name n-propylsulfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propylsulfamide
Reactant of Route 2
N-propylsulfamide
Reactant of Route 3
Reactant of Route 3
N-propylsulfamide
Reactant of Route 4
N-propylsulfamide
Reactant of Route 5
N-propylsulfamide
Reactant of Route 6
N-propylsulfamide

Citations

For This Compound
157
Citations
MH Bolli, C Boss, C Binkert, S Buchmann… - Journal of medicinal …, 2012 - ACS Publications
Starting from the structure of bosentan (1), we embarked on a medicinal chemistry program aiming at the identification of novel potent dual endothelin receptor antagonists with high oral …
Number of citations: 196 pubs.acs.org
I Moreno-Santos, FJ Pavón, M Romero-Cuevas… - Plos one, 2014 - journals.plos.org
… In the present study, we have shown that N-octadecyl-N′-propylsulfamide, referred to as CC7, interacts with the nuclear receptor PPARα in the same manner as other PPARα agonists, …
Number of citations: 8 journals.plos.org
C Cano, J Pavón, A Serrano, P Goya… - Journal of medicinal …, 2007 - ACS Publications
… This analysis led to the characterization of N-octadecyl-N‘-propylsulfamide (7) as a potent hypolipidemic agent, a potent feeding suppressant, and a concentration-dependent activator …
Number of citations: 36 pubs.acs.org
M Nami, SN Sovari, Y Haghighatnia… - Organic Preparations …, 2017 - Taylor & Francis
… In this procedure, the reaction between 5-(4-bromo-phenyl)-4,6-dichloro-pyrimidine (1) and N-propylsulfamide (2) resulted in the formation of 3 (Scheme 2). During development studies…
Number of citations: 3 www.tandfonline.com
MF Shehata, MA Short, MA Sanders, JL Roizen - Tetrahedron, 2019 - Elsevier
… This strategy improves access to N-octadecyl-N′-propylsulfamide, a feeding suppressant. … improve access to the potential feeding suppressant N-octadecyl-N′-propylsulfamide. …
Number of citations: 14 www.sciencedirect.com
C Cano, JA Páez, P Goya, A Serrano, J Pavón… - European journal of …, 2009 - Elsevier
… N-propylsulfamide derivatives using propylsulfamide. However, when commercially available N-oleylamine reacted with N-propylsulfamide [… N-arachidonyl-N′-propylsulfamide (9) and …
Number of citations: 7 www.sciencedirect.com
A Vandi, T Moeller, E Schlemper… - Inorganic …, 1966 - Wiley Online Library
N-AND N, N'-SUBSTITUTED SULFAMIDES 111 insoluble in water and only slowly hydrolyzed. Hydrolysis is rapid, however, in the presence of alkali. They are uni-formly soluble in …
Number of citations: 0 onlinelibrary.wiley.com
NV Yerra, P Pallerla, S Pandeti… - … in Mass Spectrometry, 2018 - Wiley Online Library
… The drug macitentan {N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide}, which is the modified structure of bosentan, is being used for …
C OBIREDDY, C RS… - International Journal of …, 2021 - search.ebscohost.com
… Macitentan is called N-[4-bromobromo-2-Pyrimidiny-]-4-pyrimidinyl]-Npropylsulfamide, it is the chemical term for Macitentan. The Chemical structure of Macitentan was shown in figure 1…
Number of citations: 0 search.ebscohost.com
EC Pinto, LG de Souza, CT Velozo, GM Viana… - Computational …, 2022 - Elsevier
… The first reported synthesis of MCT is a multistep process to obtain N-propylsulfamide (38), … in 5.0 M HCl to remove the BOC protection, giving N-propylsulfamide (38). In this first step of …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.